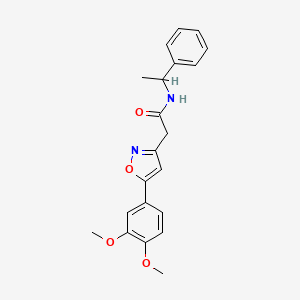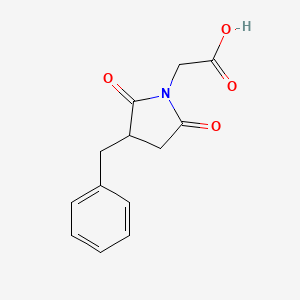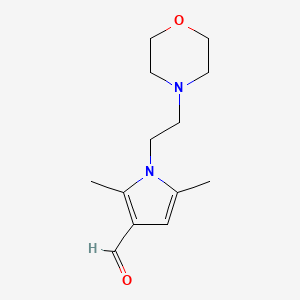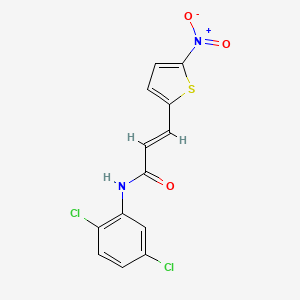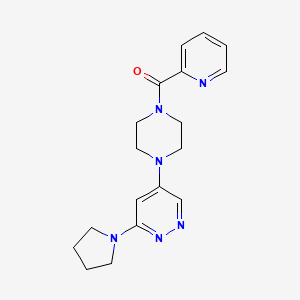
Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several interesting substructures including a pyridin-2-yl group, a pyrrolidin-1-yl group, a pyridazin-4-yl group, and a piperazin-1-yl group . These groups are common in many biologically active compounds and are often used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .Molecular Structure Analysis
The compound’s structure is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, for example, is a five-membered nitrogen heterocycle that can efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present. For instance, the pyrrolidine ring could undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially make the compound a base .Wirkmechanismus
Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone inhibits glycosphingolipid synthesis by targeting the enzyme glucosylceramide synthase. This leads to a decrease in the levels of glycosphingolipids in the cell membrane, which has been shown to have a wide range of biological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and reduce inflammation in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the replication of viruses, including HIV-1 and HCV. Additionally, this compound has been shown to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone in lab experiments is its specificity for glucosylceramide synthase. This allows researchers to selectively inhibit glycosphingolipid synthesis without affecting other cellular processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone. One area of interest is the development of more potent and selective inhibitors of glycosphingolipid synthesis. Another area of interest is the investigation of the role of glycosphingolipids in neurodegenerative diseases, such as Alzheimer's disease. Additionally, this compound has potential applications in the development of new antiviral drugs, as well as in the treatment of inflammation-related diseases.
Synthesemethoden
Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone is synthesized using a multistep process. The first step involves the synthesis of 6-(pyrrolidin-1-yl)pyridazine-4-carboxylic acid, which is then reacted with 4-(2-bromoacetyl)pyridine to form 4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone. Finally, the resulting compound is reacted with pyridine-2-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone has been extensively studied for its potential applications in scientific research. It has been shown to inhibit glycosphingolipid synthesis, which has been linked to a wide range of biological processes, including cell proliferation, differentiation, and apoptosis. This compound has been used in studies to investigate the role of glycosphingolipids in cancer, neurodegenerative diseases, and infectious diseases.
Eigenschaften
IUPAC Name |
pyridin-2-yl-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c25-18(16-5-1-2-6-19-16)24-11-9-22(10-12-24)15-13-17(21-20-14-15)23-7-3-4-8-23/h1-2,5-6,13-14H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAINQKNBCSLGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

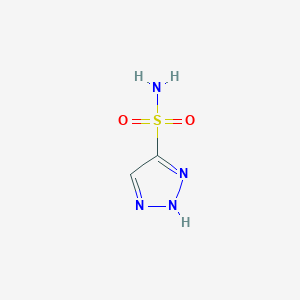
![N,N-diethyl-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2622101.png)

![5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2622103.png)
![2-(4-chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2622106.png)
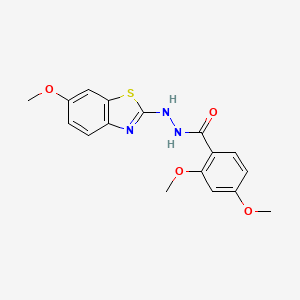
![2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2622111.png)
![8'-chloro-1-(2-(4-methoxyphenyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2622112.png)
![3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2622113.png)
